4-Carboxy nevirapine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCMIDQWGYHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343698 | |
| Record name | 4-Carboxynevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245501-02-4 | |
| Record name | 4-Carboxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245501024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxynevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CARBOXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRF4K4ERBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Enzymatic Mechanisms of 4 Carboxy Nevirapine Formation
Identification of Primary Metabolic Pathways Leading to 4-Carboxy Nevirapine (B1678648)
The formation of 4-carboxy nevirapine is not a direct metabolic step from nevirapine but rather a secondary oxidation product. The primary pathway involves the initial hydroxylation of the 12-methyl group of nevirapine to form 12-hydroxynevirapine (B42632). acs.orgresearchgate.net This intermediate metabolite is then further oxidized to yield this compound. researchgate.netscielo.broup.comscielo.br This multi-step conversion is part of the Phase I metabolism of nevirapine, which prepares the compound for subsequent elimination. researchgate.netscielo.br
The biotransformation of nevirapine is initiated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for producing several hydroxylated metabolites. scielo.broup.comscielo.br These initial oxidative reactions are critical as they generate the precursor necessary for this compound synthesis.
Key findings from in vitro studies indicate the involvement of specific CYP isoforms:
CYP3A4 and CYP2B6 are the main enzymes responsible for the metabolism of nevirapine. pharmgkb.org
12-hydroxynevirapine , the direct precursor to this compound, is formed through the oxidation of nevirapine's 12-methyl position. acs.org In vitro studies with human liver microsomes have demonstrated that CYP3A4 is a major enzyme involved in the formation of 12-hydroxynevirapine. researchgate.netpharmgkb.org
Other hydroxylated metabolites, such as 2-hydroxynevirapine and 3-hydroxynevirapine, are also formed. The production of 2-hydroxynevirapine is primarily mediated by CYP3A4, while CYP2B6 is responsible for forming 3-hydroxynevirapine. scielo.brpharmgkb.orgnih.gov
The formation of 8-hydroxynevirapine (B1142739) is mediated by several enzymes, with CYP3A4 and CYP2D6 playing primary roles. scielo.br
The following table summarizes the primary CYP isoforms involved in producing the main hydroxylated metabolites of nevirapine.
| Metabolite | Primary CYP Isoform(s) |
| 2-hydroxynevirapine | CYP3A4 scielo.brpharmgkb.orgnih.gov |
| 3-hydroxynevirapine | CYP2B6 scielo.brpharmgkb.orgnih.gov |
| 8-hydroxynevirapine | CYP3A4, CYP2D6 scielo.br |
| 12-hydroxynevirapine | CYP3A4 researchgate.netpharmgkb.org |
While CYP enzymes are essential for the initial hydroxylation of nevirapine, the subsequent conversion of 12-hydroxynevirapine to this compound is mediated by a non-CYP enzyme. Specifically, aldehyde dehydrogenase (ALDH) is responsible for this secondary oxidation step. pharmgkb.org This highlights a collaborative enzymatic process where Phase I reactions are carried out by different enzyme superfamilies to facilitate drug metabolism.
In Vitro Methodologies for Investigating this compound Production
The elucidation of the metabolic pathways leading to this compound has been heavily reliant on various in vitro systems that model human hepatic metabolism.
Human liver microsomes (HLMs) and, to a lesser extent, S9 fractions, are standard tools for studying Phase I drug metabolism. mdpi.com HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. mdpi.com
Studies using HLMs have been crucial in identifying the specific CYP isoforms (CYP3A4, CYP2B6, CYP2D6) involved in the formation of nevirapine's hydroxylated metabolites. scielo.brdrugbank.com
Incubations of nevirapine with HLMs in the presence of cofactors like NADPH have allowed researchers to quantify the formation of precursor metabolites such as 12-hydroxynevirapine. nih.gov
These subcellular fractions are essential first-line test systems for assessing metabolic pathways and potential enzyme inhibition. mdpi.com
To gain more precise information about the role of individual enzymes, researchers utilize systems with specifically expressed enzymes and more complex cellular models.
Recombinant Human Enzymes : Systems expressing single, recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6) are used to confirm the exact contribution of each isoform to the formation of nevirapine's metabolites without the confounding presence of other enzymes. nih.govmdpi.comnih.gov Glutathione (B108866) trapping experiments have been conducted with recombinant CYP3A4 and CYP2B6 to investigate the formation of reactive metabolites. nih.gov
Cellular Models : Primary human hepatocytes (PHHs) are considered a gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, offering a more physiologically relevant environment. mdpi.com Advanced models, such as 3D cultures of hepatocyte-like cells (HLCs) derived from stem cells, are also being employed. researchgate.net These models have demonstrated the capacity to produce both Phase I and Phase II metabolites of nevirapine, confirming their metabolic competence. researchgate.net
In Vivo Metabolic Profiling and Metabolite Elucidation Studies
In vivo studies in humans and various animal species (including dogs, mice, rats, and monkeys) have confirmed the metabolic pathways identified in vitro. scielo.brscielo.br Following oral administration of nevirapine, this compound, along with the hydroxylated precursors and their glucuronide conjugates, has been identified in both urine and feces. scielo.brscielo.br
Pharmacokinetic studies in humans have characterized the plasma concentrations of nevirapine and its Phase I metabolites. nih.gov In one study comparing single-dose administration to steady-state levels, 12-hydroxynevirapine was found to be the predominant metabolite. nih.gov The concentrations of all metabolites, including this compound, were significantly lower than the parent nevirapine concentration. nih.gov Such in vivo profiling is essential for understanding the metabolic fate of the drug in a physiological context and corroborating the findings from in vitro experiments.
Pharmacokinetics and Systemic Disposition of 4 Carboxy Nevirapine
Absorption and Systemic Exposure Profile of 4-Carboxy Nevirapine (B1678648)
Being a metabolite, the systemic presence of 4-carboxy nevirapine is directly dependent on the absorption and metabolism of the parent drug, nevirapine. Nevirapine is readily absorbed after oral administration, with a bioavailability exceeding 90%. drugbank.com
Following the administration of nevirapine, this compound is detected in plasma, although at much lower concentrations than the parent drug. asm.orgnih.gov In a study with healthy volunteers who received a radiolabeled dose of nevirapine, this compound accounted for a minor portion of the excreted metabolites. asm.org Specifically, only 0.7% of the dose was excreted in the urine as this compound. asm.org
Studies have shown that the metabolic profile of nevirapine, including the formation of this compound, can change over time due to enzyme induction. nih.gov However, the metabolic index for this compound, which is the ratio of its area under the concentration-time curve (AUC) to the nevirapine AUC, does not show significant changes from a single dose to steady-state conditions. nih.gov
Distribution Characteristics Across Biological Tissues and Fluids
The distribution of this compound is linked to the distribution of its precursor, nevirapine. Nevirapine is known to distribute widely throughout the body, including crossing the placenta and being present in breast milk. drugbank.com
While specific studies on the tissue and fluid distribution of this compound are limited, its presence has been quantified in plasma and urine. asm.orgnih.gov In plasma, its geometric mean concentration has been measured at 18 ng/ml in HIV-1-infected patients with hepatic fibrosis. asm.org In urine, it is one of several identified metabolites of nevirapine. nih.gov
Clearance Mechanisms and Excretion Routes of this compound
The primary route of elimination for nevirapine and its metabolites is through the kidneys via urinary excretion. nih.gov After administration of a radiolabeled dose of nevirapine, approximately 81.3% of the radioactivity was recovered in the urine over a 10-day period. nih.gov
This compound itself is a product of the metabolic clearance of nevirapine. oup.compharmgkb.org It is formed from the oxidation of 12-hydroxynevirapine (B42632). oup.compharmgkb.org This metabolite is then excreted in the urine. asm.orgnih.gov In a study characterizing nevirapine's biotransformation, 4-carboxynevirapine accounted for 2.4% of the identified metabolites in urine. nih.gov
Impact of Physiological and Pathophysiological Variables on this compound Disposition
Hepatic and Renal Impairment Effects on Metabolite Kinetics
Hepatic Impairment:
Nevirapine is extensively metabolized in the liver. pnmvh.org Therefore, hepatic impairment could potentially alter the pharmacokinetics of both nevirapine and its metabolites. However, studies in patients with mild to moderate hepatic impairment (Child-Pugh A and B) have shown no clinically significant alterations in nevirapine pharmacokinetics, and thus no dose adjustment is generally required. hivclinic.caeuropa.eunih.gov
Specifically for this compound, a study in HIV-1-infected patients with varying degrees of hepatic fibrosis found that the metabolite profiles, including the concentration of this compound, were comparable across different stages of fibrosis. asm.orgnih.gov The geometric mean concentration of this compound was 18 ng/ml in this patient population. asm.org These findings suggest that even with the progression of liver disease, the formation and clearance of this compound are not significantly altered to a clinically relevant extent in patients with mild to moderate impairment. asm.orgnih.gov However, nevirapine is not recommended for use in patients with severe hepatic impairment (Child-Pugh C). europa.eu
Renal Impairment:
Since the primary route of excretion for nevirapine metabolites is through the urine, renal impairment could potentially affect their elimination. nih.gov For patients with a creatinine (B1669602) clearance of 20 ml/min or higher, no dose adjustment for nevirapine is needed. europa.euamazonaws.com However, in patients with end-stage renal disease (ESRD) requiring dialysis, an accumulation of hydroxylated nevirapine metabolites has been observed in plasma. amazonaws.com While specific data on this compound accumulation in renal impairment is not detailed, the general trend of metabolite accumulation suggests its levels could also be elevated. For patients on dialysis, an additional dose of nevirapine is recommended after each treatment. europa.euamazonaws.com
Age-Related Variations in Metabolite Pharmacokinetics
Influence of Genetic Polymorphisms on this compound Disposition
The metabolism of nevirapine is significantly influenced by genetic polymorphisms in the cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. nih.govscienceopen.com These genetic variations can lead to inter-individual differences in drug concentrations. nih.gov
Polymorphisms in the CYP2B6 gene, such as the 516G>T (rs3745274) and 983T>C (rs28399499) single nucleotide polymorphisms (SNPs), have been associated with slower clearance of nevirapine. asm.orgscienceopen.com This can lead to higher plasma concentrations of the parent drug. nih.gov
Advanced Analytical Methodologies for 4 Carboxy Nevirapine Quantification in Biological Matrices
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating 4-carboxy nevirapine (B1678648) from the parent drug, other metabolites, and endogenous components within complex biological samples like plasma and urine. This separation is critical for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Applications for 4-Carboxy Nevirapine
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nevirapine and its metabolites. nih.govnih.gov Methods often utilize reversed-phase columns, such as C18, to achieve separation. nih.govtandfonline.com For instance, a study quantifying nevirapine and its five metabolites, including this compound, in human plasma employed an HPLC method with UV detection. nih.govtandfonline.com This method was validated over a concentration range of 0.025 to 10.0 mg/L, demonstrating good accuracy and precision. nih.govtandfonline.com In another application, HPLC was used to resolve nevirapine and eight of its metabolites in human urine, where this compound was identified. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve the desired separation.
Ultra-Performance Liquid Chromatography (UPLC) Methodologies for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, speed, and sensitivity, while consuming less solvent. scirp.orgresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which contributes to improved separation efficiency. researchgate.netresearchgate.net A stability-indicating UPLC method was developed for nevirapine analysis, capable of separating the drug from its degradation products. scirp.org While this particular study focused on degradation products, the high resolving power of UPLC makes it an excellent choice for separating structurally similar compounds like nevirapine and its metabolites, including this compound, in complex biological matrices. scirp.orgresearchgate.net The enhanced resolution provided by UPLC is particularly beneficial when dealing with the intricate metabolite profiles often found in clinical samples. mdpi.com
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography, has become the gold standard for the sensitive and specific quantification of drug metabolites in biological fluids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Assays
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and specificity in bioanalytical assays. pharmacompass.comnih.govresearchgate.net This method has been successfully employed for the simultaneous quantification of nevirapine and its metabolites, including this compound, in various biological matrices. nih.govnih.gov
In a typical LC-MS/MS assay for this compound, the analyte is first separated from other sample components using liquid chromatography. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. For this compound, a precursor ion with a mass-to-charge ratio (m/z) of 297, corresponding to the protonated molecule [M+H]+, has been identified. nih.gov The instrument then isolates this precursor ion and subjects it to fragmentation, generating specific product ions that are used for quantification. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.gov
One study reported a validated LC-MS/MS method for quantifying nevirapine and its five metabolites in baboon serum, with a lower limit of quantification (LLOQ) of 5.0 ng/mL for this compound. nih.gov Another study utilized LC-MS/MS to analyze nevirapine metabolites in human urine, identifying this compound among them. nih.gov
Table 1: LC-MS/MS Parameters for Nevirapine Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Nevirapine | 267 | 226 | nih.gov |
| Nevirapine Mercapturates | 428.3 | 299 | nih.gov |
| This compound | 297 | Not Specified | nih.gov |
This table is interactive and based on available data.
High-Resolution Mass Spectrometry for Metabolite Identification and Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification and structural confirmation of metabolites. ijpras.comthermofisher.com This technique can distinguish between molecules with very similar nominal masses by providing mass accuracies in the low parts-per-million (ppm) range. thermofisher.com
In the context of nevirapine metabolism, HRMS can be used to confirm the elemental composition of this compound and other metabolites. researchgate.net By comparing the experimentally measured accurate mass to the theoretical mass of the proposed structure, researchers can confidently identify the metabolite. ijpras.com Furthermore, the fragmentation patterns obtained from HRMS experiments provide additional structural information, aiding in the definitive characterization of the molecule. ijpras.comthermofisher.com While specific applications of HRMS solely for this compound are not extensively detailed in the provided results, its role in the broader field of metabolite identification is well-established and crucial for confirming the identity of novel or unexpected metabolic products. ijpras.com
Strategies for Sample Preparation and Matrix Effects Mitigation
The complexity of biological matrices such as plasma, serum, and urine necessitates thorough sample preparation to remove interfering substances that can compromise the accuracy and precision of the analytical method. mdpi.comresearchgate.net These interfering components can cause "matrix effects," leading to either suppression or enhancement of the analyte signal in the mass spectrometer. chromatographyonline.comsigmaaldrich.com
Common sample preparation techniques for biological samples include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as acetonitrile (B52724), is added to the sample to precipitate proteins. mdpi.comresearchgate.net The supernatant is then collected for analysis. One study used protein precipitation with acetonitrile for plasma samples before analysis. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquid phases. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples. researchgate.netresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This technique is particularly useful for concentrating the analyte and removing a wide range of interfering compounds. researchgate.net
Table 2: Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Precipitation of proteins using an organic solvent. mdpi.com | Simple, fast, and inexpensive. | May not remove all interfering substances, leading to matrix effects. sigmaaldrich.com |
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquids. researchgate.net | Can provide a cleaner extract than PPT. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction | Adsorption of the analyte onto a solid sorbent, followed by elution. researchgate.netresearchgate.net | High selectivity, good sample cleanup, and potential for analyte concentration. researchgate.net | Can be more time-consuming and expensive than PPT. |
This table is interactive and provides a general overview.
To mitigate matrix effects, several strategies can be employed. Diluting the sample can reduce the concentration of interfering components, but this may also decrease the analyte signal below the limit of detection. researchgate.net The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a highly effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization. chromatographyonline.com Additionally, optimizing chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step. chromatographyonline.com In some cases, changing the ionization source in the mass spectrometer, for example, from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), can also help to reduce matrix effects. nih.govchromatographyonline.com
Protein Precipitation and Liquid-Liquid Extraction Techniques
Prior to chromatographic analysis, biological samples such as plasma and serum require extensive cleanup to remove interfering endogenous substances, primarily proteins. Protein precipitation (PPT) and liquid-liquid extraction (LLE) are two fundamental and widely employed techniques for this purpose.
Protein Precipitation: This method involves the addition of a water-miscible organic solvent or a strong acid to the biological sample, causing proteins to denature and precipitate out of the solution. Acetonitrile is a commonly used solvent for this purpose. In a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method developed for the simultaneous quantification of nevirapine and its five oxidative metabolites, including 4-carboxynevirapine, in human plasma, the initial sample preparation step involved protein precipitation with acetonitrile. nih.gov This approach is favored for its simplicity, speed, and high-throughput applicability. However, it may result in a less clean extract compared to other techniques, potentially leading to matrix effects in the subsequent analysis.
Liquid-Liquid Extraction: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of nevirapine and its metabolites, including this compound, in baboon serum, a liquid-liquid extraction procedure using ethyl acetate (B1210297) has been successfully implemented. nih.gov This technique generally provides a cleaner sample extract than protein precipitation, as it can more selectively extract the analytes of interest from the complex biological matrix, leaving behind many endogenous interferences. The choice of organic solvent is critical and is determined by the polarity and solubility of the target analyte.
Solid-Phase Extraction and Microextraction Methods
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has become a staple in bioanalytical laboratories. It utilizes a solid sorbent material, packed into a cartridge or a well plate, to retain the analyte of interest from the liquid sample. The retained analyte is then eluted with a small volume of a strong solvent. For the analysis of nevirapine metabolites, solid-phase extraction using C18 cartridges has been employed to concentrate the compounds from urine samples. nih.gov In this procedure, the urine sample is loaded onto a pre-conditioned C18 cartridge, which retains the moderately nonpolar nevirapine and its metabolites. After washing away interfering substances, the analytes are eluted with methanol. nih.gov This technique offers the advantages of high recovery, excellent sample cleanup, and the ability to concentrate the analyte, thereby increasing the sensitivity of the subsequent analysis.
Microextraction Methods: In recent years, there has been a drive towards the miniaturization of sample preparation techniques to reduce solvent consumption and sample volume, in line with the principles of green chemistry. While specific applications of microextraction for this compound are not extensively documented, related techniques like dispersive liquid-liquid microextraction (DLLME) have been applied to the parent drug, nevirapine. DLLME is a miniaturized version of LLE that utilizes a small volume of an extraction solvent dispersed in the aqueous sample, often with the aid of a disperser solvent. This creates a large surface area for rapid extraction of the analyte. The combination of SPE with DLLME has been shown to be a sensitive method for the pre-concentration of nevirapine and other antiretroviral drugs from plasma samples. This hybrid approach leverages the selectivity of SPE and the high enrichment factor of DLLME.
Bioanalytical Method Validation for Research and Clinical Applications
The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and reproducibility of quantitative data from biological matrices. A validated method provides confidence that the analytical results accurately reflect the concentration of the analyte in the sample. The validation process assesses several key parameters as outlined below.
Assessment of Accuracy, Precision, and Linearity
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte, while precision describes the degree of scatter or variability between a series of measurements. Both are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples. For an LC/MS/MS method quantifying this compound in baboon serum, the within-run accuracy ranged from 96.01% to 109.35%, with precision (expressed as the coefficient of variation, CV) being less than 10% at concentrations of 50 and 500 ng/mL. nih.gov Another study reported within-day and between-day precision for this compound to be less than 11.5%. nih.gov
Linearity: Linearity establishes the relationship between the instrumental response and the known concentration of the analyte over a defined range. This range should encompass the expected concentrations in the study samples. For this compound, a linear calibration curve was established in the range of 5 ng/mL to 1000 ng/mL in baboon serum with a regression coefficient (r²) of 0.994. nih.govnih.gov
Table 1: Accuracy and Precision Data for this compound Quantification
| Concentration (ng/mL) | Within-Run CV (%) | Accuracy (%) | Reference |
|---|---|---|---|
| 5 | 8.03 | 109.35 | nih.gov |
| 50 | 9.99 | 96.52 | nih.gov |
| 500 | 7.48 | 96.01 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Evaluation of Specificity, Sensitivity, and Stability
Specificity and Sensitivity: Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. In LC/MS/MS analysis, specificity is achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For this compound, the MRM transition of m/z 297.2 → 279.2 has been used for its specific detection. nih.gov Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For this compound, the LLOQ has been reported to be 5.0 ng/mL in baboon serum. nih.govnih.gov
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. In a validation study for nevirapine and its metabolites, including this compound, the analytes were found to be stable in plasma through a minimum of three freeze-thaw cycles. nih.gov Thawed samples were stable for at least 4 hours before extraction, and the extracted samples were stable on the autosampler at room temperature for 48 hours. nih.gov
Table 2: Linearity and Sensitivity of a Bioanalytical Method for this compound
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5 - 1000 ng/mL | nih.govnih.gov |
| Regression Coefficient (r²) | 0.994 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | nih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
Clinical Significance and Translational Implications of 4 Carboxy Nevirapine
4-Carboxy Nevirapine (B1678648) as a Biomarker for Nevirapine Exposure and Adherence
4-Carboxy nevirapine is a downstream product of nevirapine metabolism. The parent drug, nevirapine, is first oxidized to 12-hydroxynevirapine (B42632), which is subsequently converted to this compound. nih.gov Its presence in biological matrices serves as a definitive indicator of prior nevirapine ingestion, confirming drug exposure. However, its utility as a precise biomarker for medication adherence is less established. While its detection confirms exposure, studies specifically validating this compound levels against adherence patterns are not extensively documented. Research into medication adherence for antiretroviral therapy often focuses on parent drug concentrations or self-reporting, with metabolite monitoring being a less common approach. nih.govnih.gov
The relationship between this compound and its parent drug is influenced by the metabolic pathways. Nevirapine is known to induce its own metabolism over time, a process called auto-induction, which primarily affects enzymes like CYP2B6 and CYP3A4. nih.govnih.gov This leads to changes in the plasma concentrations of certain primary metabolites relative to the parent drug as therapy continues.
However, research indicates that the metabolic index for this compound—the ratio of the metabolite's area under the concentration-time curve (AUC) to the nevirapine AUC—does not significantly change between a single dose and steady-state conditions. nih.gov This suggests that the pathway leading to this compound formation is not subject to the same degree of auto-induction as other metabolic routes. nih.gov This stability could theoretically make it a more consistent, albeit minor, marker of exposure over time.
Pharmacokinetic studies have characterized this compound as a minor metabolite in terms of plasma concentration. nih.gov A study comparing nevirapine metabolite profiles found that while concentrations of other metabolites like 3-hydroxynevirapine increased significantly from single-dose to steady-state, the levels of this compound did not show a similar pattern. nih.gov
Table 1: Comparison of Nevirapine and Metabolite Pharmacokinetic Parameters This table presents illustrative data based on findings from pharmacokinetic studies to compare this compound with other metabolites.
| Analyte | Lower Limit of Quantification (ng/mL) | Change in Metabolic Index (Single Dose to Steady State) |
| 2-hydroxynevirapine | 1 | Decrease |
| 3-hydroxynevirapine | 1 | Increase |
| 12-hydroxynevirapine | 1 | No Change |
| This compound | 5 | No Change |
| Data derived from Fan-Havard P, et al. Antimicrob Agents Chemother. 2013. nih.gov |
Therapeutic drug monitoring (TDM) for nevirapine is a recommended practice to optimize virologic response and minimize toxicity. nih.gov TDM protocols focus on maintaining the plasma trough concentration of the parent drug, nevirapine, within a specific therapeutic window. nih.govcheo.on.ca Achieving a plasma trough concentration above 3,000-4,000 ng/mL is strongly associated with viral load suppression and prevention of virologic failure. nih.gov
Currently, the monitoring of nevirapine metabolites, including this compound, is not a standard component of clinical TDM. nih.govru.nl The primary goal of TDM is to ensure that concentrations of the pharmacologically active parent drug are sufficient. Because this compound is a minor, inactive metabolite, its quantification is not considered essential for routine dose adjustments or the personalization of therapy regimens. nih.gov TDM remains focused on the direct measurement of nevirapine in plasma or saliva. cheo.on.caru.nl
Drug-Drug Interactions Modulating this compound Levels
The formation of this compound is dependent on a two-step metabolic process, making its plasma levels susceptible to modulation by co-administered drugs that interfere with the involved enzymes. The initial conversion of nevirapine to 12-hydroxynevirapine is mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.gov Subsequently, 12-hydroxynevirapine is oxidized to this compound. Therefore, any drug acting as an inducer or inhibitor of CYP3A4 or CYP2D6 can alter the concentration of the 12-hydroxynevirapine precursor, thereby affecting the amount of this compound formed.
Nevirapine is frequently co-administered with other antiretroviral agents, creating a potential for significant drug-drug interactions. nih.gov A notable interaction involves protease inhibitors (PIs), many of which are metabolized by and also inhibit CYP3A4. hiv.gov
Pharmacokinetic Enhancers (Boosters): Agents like ritonavir (B1064) and cobicistat (B1684569) are potent inhibitors of CYP3A4. hiv.gov When co-administered with nevirapine, they would be expected to significantly decrease the formation of 12-hydroxynevirapine, leading to substantially lower levels of its downstream metabolite, this compound.
Other Antiretrovirals: Nevirapine itself is an inducer of CYP3A4 and can decrease the plasma concentrations of co-administered PIs. nih.govuw.edu Conversely, NNRTIs like efavirenz (B1671121) and etravirine (B1671769) also interact with the CYP450 system and could potentially alter nevirapine metabolism, although the specific impact on the this compound pathway would depend on the net effect on CYP3A4 and CYP2D6 activity. uw.edu
A wide range of non-antiretroviral medications can influence the enzymes responsible for nevirapine metabolism. nih.gov
Enzyme Inducers: Strong inducers of CYP3A4, such as the anti-tuberculosis drug rifampicin (B610482) or certain anticonvulsants (e.g., carbamazepine, phenytoin), are expected to increase the metabolic clearance of nevirapine through the 12-hydroxylation pathway. nih.gov This would lead to a greater formation of 12-hydroxynevirapine and, consequently, an increase in the levels of this compound.
Enzyme Inhibitors: Potent inhibitors of CYP3A4 (e.g., ketoconazole, clarithromycin) or CYP2D6 (e.g., quinidine, bupropion) can block the initial hydroxylation step. hug.ch This inhibition would reduce the available pool of 12-hydroxynevirapine, leading to a corresponding decrease in the formation and plasma concentration of this compound. hug.ch
Table 2: Predicted Impact of Drug Classes on this compound Formation This table summarizes the likely effects of interacting drugs on the metabolic pathway leading to this compound.
| Drug/Class | Primary Mechanism | Target Enzyme | Expected Impact on this compound Levels |
| Ritonavir, Cobicistat | Potent Inhibition | CYP3A4 | Decrease |
| Rifampicin, Carbamazepine | Strong Induction | CYP3A4 | Increase |
| Ketoconazole, Itraconazole | Potent Inhibition | CYP3A4 | Decrease |
| Quinidine, Bupropion | Potent Inhibition | CYP2D6 | Decrease |
| Based on established principles of drug-drug interactions involving CYP450 enzymes. nih.govhiv.govhug.ch |
Genetic Factors Influencing this compound Biotransformation
Inter-individual variability in drug metabolism is significantly influenced by genetic polymorphisms in the genes encoding metabolic enzymes. nih.gov For this compound, genetic variations in at least two superfamilies of enzymes—cytochrome P450s (CYPs) and aldehyde dehydrogenases (ALDHs)—are likely to play a crucial role.
The formation of the 12-hydroxynevirapine precursor is catalyzed by CYP3A4 and CYP2D6. nih.gov
CYP2D6: The CYP2D6 gene is highly polymorphic, leading to distinct metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. hug.ch These genetic differences are known to have a major effect on the metabolism of numerous drugs. hug.ch Individuals with reduced or absent CYP2D6 activity (poor metabolizers) would be expected to produce less 12-hydroxynevirapine, thus reducing the substrate for this compound formation.
The second step, the oxidation of an alcohol (12-hydroxynevirapine) to a carboxylic acid (this compound), is characteristic of aldehyde dehydrogenases (ALDHs). clinpgx.org
ALDHs: The ALDH gene superfamily is also polymorphic. clinpgx.org For instance, the ALDH2*2 variant, common in East Asian populations, encodes an enzyme with significantly reduced activity, leading to impaired aldehyde metabolism. longdom.orgturkjgastroenterol.org While the specific ALDH isozyme responsible for this compound formation has not been definitively identified, a functional polymorphism in the relevant enzyme would directly impact the rate and extent of this metabolic step.
Table 3: Key Enzymes and Genetic Factors in this compound Biotransformation
| Metabolic Step | Enzyme(s) | Relevant Genes | Impact of Low-Function Polymorphisms on this compound Formation |
| Nevirapine → 12-hydroxynevirapine | Cytochrome P450 | CYP3A4, CYP3A5, CYP2D6 | Decreased formation of precursor, leading to lower levels. |
| 12-hydroxynevirapine → this compound | Aldehyde Dehydrogenase (presumed) | ALDH Superfamily (e.g., ALDH2) | Decreased conversion of precursor, leading to lower levels. |
| Information synthesized from multiple sources describing nevirapine metabolism and enzyme genetics. nih.govnih.govhug.chclinpgx.orglongdom.org |
Pharmacogenomic Studies of Metabolic Enzyme Polymorphisms
The metabolic pathway of nevirapine to its various metabolites, including this compound, is influenced by genetic variations in drug-metabolizing enzymes. This compound is formed through the further oxidation of 12-hydroxynevirapine. clinpgx.org The formation of these precursor metabolites is mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. clinpgx.org Consequently, polymorphisms in the genes encoding these enzymes can affect the entire metabolic cascade, including the eventual concentrations of this compound.
Furthermore, the study examined individuals with the CYP2B6 66 genetic polymorphism and found that their metabolic indexes for this compound were within the same range as other subjects. nih.govgabriel-network.org This indicates that while CYP2B6 polymorphisms significantly impact nevirapine clearance, their specific effect on the this compound metabolic ratio may be less pronounced compared to other metabolites. nih.gov There is a noted correlation between the AUC of 4-carboxynevirapine and its precursor, 12-hydroxynevirapine. nih.gov
| Parameter | Value (Single Dose - African American) nih.gov | Value (Steady State - Cambodian) nih.gov |
|---|---|---|
| AUC (ng·h/mL) | 150 ± 104 | 206 ± 121 |
| Metabolic Index | 0.005 ± 0.003 | 0.004 ± 0.002 |
Population Variability in this compound Exposure
Significant interindividual and population-based variability has been observed in the pharmacokinetics of nevirapine, which extends to its metabolites. nih.gov A comparative study between a cohort of HIV-negative African Americans receiving a single dose of nevirapine and a group of HIV-infected Cambodians at a steady state provided insights into population differences in this compound exposure. nih.gov
| Population Group | Metabolic Index (Mean ± SD) nih.gov |
|---|---|
| African American (Single Dose) | 0.005 ± 0.003 |
| Cambodian (Steady State) | 0.004 ± 0.002 |
Research in Special Populations (e.g., Pediatric, Pregnant, Renally Impaired)
Research specifically focusing on the pharmacokinetics and clinical significance of this compound in special populations is limited. However, studies on the parent drug, nevirapine, in these groups can provide indirect evidence of how this compound levels might be affected.
Pediatric: The metabolism of nevirapine is known to differ in children compared to adults, with younger children often exhibiting higher clearance rates when adjusted for body surface area. nih.gov This increased metabolism could potentially lead to altered concentrations of all metabolites, including this compound. Studies have shown that factors such as age, nutritional status, and CYP2B6 genotype can influence nevirapine concentrations in children. nih.gov For instance, children under three years of age are at a higher risk of having sub-therapeutic nevirapine levels. nih.gov This variability in the parent drug's metabolism likely translates to variability in the formation of this compound.
Pregnant: Physiological changes during pregnancy can alter drug disposition. nih.gov However, research indicates that pregnancy does not significantly alter the pharmacokinetics of nevirapine, and standard dosing is considered appropriate. nih.gov This suggests that the formation and clearance of its metabolites, including this compound, may also remain relatively stable. While nevirapine use in pregnancy has been associated with hepatotoxicity, particularly in women with higher CD4 counts, the direct role of this compound in this is not established. scielo.br
Renally Impaired: Nevirapine is primarily cleared through hepatic metabolism, with renal excretion of the unchanged drug being a minor pathway. nih.gov The metabolites are mainly eliminated in the urine as conjugates. nih.gov For patients with renal impairment, dose adjustments for nevirapine are generally not required. nih.gov However, in individuals undergoing hemodialysis, metabolites of nevirapine may accumulate, though the clinical significance of this accumulation is not fully known. drugs.com This would imply a potential for increased levels of this compound in this population.
Toxicological Profile and Safety Assessment of 4 Carboxy Nevirapine
In Vitro and In Vivo Toxicity Studies of 4-Carboxy Nevirapine (B1678648)
Direct toxicological studies focusing specifically on 4-carboxy nevirapine are limited in the scientific literature. Much of the research has centered on the parent drug, nevirapine, and its more reactive metabolites, which are believed to be the primary mediators of its characteristic adverse effects.
There is a notable lack of specific studies evaluating the cytotoxicity, genotoxicity, or mutagenicity of isolated this compound. While the parent drug, nevirapine, has been tested in various assays, the results for its carboxy metabolite are not widely reported. For instance, nevirapine itself was not found to be mutagenic or clastogenic in standard in vitro assays. unl.pt However, nevirapine has been shown to be genotoxic and mutagenic in the Allium cepa plant model, inducing chromosomal abnormalities. agriscigroup.us
In a screening of nevirapine analogs and metabolites for activity against the HIV-1 reverse transcriptase enzyme, this compound demonstrated only minimal inhibition (15.9% at a concentration of 10 µM), suggesting low pharmacological activity compared to the parent drug. acs.orgnih.gov While this is not a direct measure of toxicity, it indicates that the structural changes leading to the carboxy metabolite significantly reduce its interaction with this key biological target. The general view is that the toxicity of nevirapine arises from bioactivation pathways, not from stable, oxidized metabolites like this compound. researchgate.netnih.gov
The organ-specific toxicities of nevirapine, particularly hepatotoxicity and dermatological reactions, are well-documented adverse effects. oup.comnih.govresearchgate.nethiv.gov However, investigations into the role of its metabolites have largely implicated reactive species rather than this compound.
A key case-control study investigated the plasma concentrations of nevirapine and five of its oxidative metabolites, including this compound, in patients who experienced a rash or liver function abnormalities during the first six weeks of treatment. nih.gov The study found no strong relationship between the plasma concentrations of this compound and the occurrence of these adverse events. nih.gov The systemic exposure to both 12-hydroxy-nevirapine and its successor, this compound, was comparable between patients who experienced toxicity and matched control subjects. nih.gov This evidence suggests that this compound is not a significant contributor to the early-onset hepatic and dermatological toxicities associated with the parent drug.
There is no significant information available in the reviewed literature regarding specific renal toxicity associated with this compound.
Role of this compound in Nevirapine-Associated Adverse Drug Reactions
The adverse drug reactions (ADRs) associated with nevirapine, especially hypersensitivity reactions, are believed to be immune-mediated. oup.comnih.govguidelines.org.au The leading hypothesis involves the metabolic bioactivation of nevirapine into reactive intermediates that can covalently bind to proteins, forming haptens and triggering an immune response. oup.comresearchgate.net
The formation of this compound is considered a detoxification pathway, running parallel to a bioactivation pathway. acs.orgresearchgate.net The precursor, 12-OH-NVP, can be sulfonated by sulfotransferase enzymes (SULTs) to form a reactive metabolite, 12-sulfoxy-nevirapine. oup.comresearchgate.netresearchgate.net This electrophilic metabolite is capable of forming adducts with proteins and is considered a key player in initiating the immune response that leads to hypersensitivity reactions like skin rash. researchgate.netresearchgate.net In contrast, the oxidation of 12-OH-NVP to the stable, non-reactive this compound metabolite represents a competing, non-toxic route. The lack of correlation between plasma levels of this compound and hypersensitivity events supports the view that it does not play a direct role in these immune-mediated reactions. nih.gov
As outlined previously, clinical data does not support a strong association between systemic levels of this compound and the incidence of nevirapine-induced skin rash or hepatotoxicity. nih.gov The primary focus for the cause of these adverse events remains on the parent drug and its reactive metabolites, such as the quinone methide intermediate or 12-sulfoxy-nevirapine. acs.orgnih.govresearchgate.net Studies in animal models have successfully linked nevirapine-induced skin rash to the formation of reactive metabolites in the skin. researchgate.netscholaris.ca The evidence consistently points away from this compound as a causative agent in these specific organ toxicities.
Mechanisms of Metabolite-Mediated Toxicity (e.g., Adduct Formation, Immune Responses)
The mechanisms underlying nevirapine toxicity are primarily understood to involve metabolic bioactivation. Two main reactive intermediates have been proposed: a quinone methide formed by oxidation of the 12-methyl group, and 12-sulfoxy-nevirapine formed from the sulfonation of 12-OH-NVP. acs.orgresearchgate.netnih.gov
These electrophilic metabolites can covalently bind to nucleophilic residues on proteins and other macromolecules, a process known as adduct formation. oup.comunl.ptnih.govresearchgate.net The formation of these protein adducts, which have been detected in patients treated with nevirapine, is a critical initiating event. oup.comresearchgate.net These modified proteins can be recognized as foreign by the immune system, leading to the activation of T-cells and the subsequent inflammatory cascade that manifests as skin rash and, in some cases, hepatotoxicity. nih.govguidelines.org.au
The chemical structure of this compound, a stable carboxylic acid, does not lend itself to acting as an electrophile to form such adducts. It is the end product of an oxidative detoxification pathway and is not implicated in the mechanisms of covalent binding or the subsequent immune responses that drive nevirapine's idiosyncratic toxicities. oup.comacs.orgresearchgate.netresearchgate.net
Implications for Pharmaceutical Research, Development, and Regulatory Science
Strategic Considerations for Metabolite Profiling in Drug Development Pipelines
A robust strategy for metabolite profiling is an integral component of a successful drug development pipeline. The early identification and characterization of metabolites like 4-Carboxy nevirapine (B1678648) are crucial for a comprehensive understanding of a drug's disposition and potential liabilities.
A tiered approach to metabolite profiling is often employed. nih.gov This strategy typically begins in the early discovery phase with in vitro studies using human and animal liver microsomes or hepatocytes to generate preliminary metabolite profiles. wikidata.org These initial screens help in comparing metabolic pathways across species and identifying any human-specific metabolites. wikidata.org The data gathered informs the selection of appropriate animal species for preclinical toxicology studies, aiming to ensure that the animal models provide adequate exposure to the human metabolites. acs.org
As a drug candidate progresses through development, metabolite profiling becomes more quantitative. During Phase I clinical trials, particularly in multiple ascending dose (MAD) studies, plasma samples are analyzed to characterize the circulating human metabolites at steady state. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), have significantly improved the ability to detect and identify metabolites from non-radiolabeled studies. nih.gov
The timing of these profiling studies is a key strategic consideration. Early identification of a major or disproportionate human metabolite allows for timely planning of any necessary additional safety assessments, thereby preventing potential delays in the later stages of clinical development. acs.orgmdpi.com
Regulatory Expectations and Guidelines for Metabolite Identification and Safety Assessment
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the identification and safety assessment of drug metabolites. These guidelines, often referred to as "Metabolites in Safety Testing" (MIST), are designed to ensure that human metabolites are adequately evaluated for potential toxicity. nih.govwikipedia.org
The core principle of the MIST guidance is that human metabolites that are present at concentrations greater than 10% of the total drug-related exposure at steady state should be identified and their safety assessed. nih.govgeneesmiddeleninformatiebank.nl This assessment typically involves demonstrating that the exposure to these metabolites in the preclinical toxicology species is equal to or greater than the exposure observed in humans. nih.gov If a human metabolite is found to be disproportionately high in humans compared to the animal species used for safety testing, further nonclinical safety studies with the metabolite itself may be required. acs.org
The FDA guidance, which has been revised to align with the International Council for Harmonisation (ICH) M3(R2) guideline, acknowledges the challenges associated with synthesizing metabolite standards for these studies. mdpi.comnih.gov A tiered bioanalytical strategy is often considered acceptable to demonstrate exposure coverage in animals. nih.gov
For a drug like nevirapine, which is extensively metabolized, adherence to MIST guidelines is critical. nih.gov While some metabolites of nevirapine, such as the reactive quinone methide intermediate, are associated with toxicity, 4-Carboxy nevirapine is generally considered a more stable, downstream metabolite. nih.govpharmgkb.org However, its concentration relative to the parent drug and other metabolites must still be carefully characterized to comply with regulatory expectations. In one study, the geometric mean concentration of 4-carboxynevirapine in patients was found to be relatively low compared to other metabolites like 3-hydroxynevirapine and 12-hydroxynevirapine (B42632).
The following table summarizes the key tenets of the MIST guidelines:
| Guideline Aspect | Regulatory Expectation |
| Identification Threshold | Metabolites exceeding 10% of total drug-related systemic exposure at steady state in humans should be identified. nih.govgeneesmiddeleninformatiebank.nl |
| Safety Assessment | Exposure to identified human metabolites in at least one of the preclinical toxicology species should be comparable to or greater than human exposure. nih.gov |
| Disproportionate Metabolites | If a metabolite is only present in humans or at significantly higher levels than in toxicology species, additional nonclinical safety studies on the metabolite may be required. acs.org |
| Timing | Identification of disproportionate metabolites should occur as early as possible in drug development to avoid delays. acs.orgmdpi.com |
Approaches to Mitigate Metabolite-Related Toxicity in Drug Discovery and Design
When a metabolite is identified as being potentially toxic, several strategies can be employed during drug discovery and design to mitigate this risk. A primary approach is to modify the chemical structure of the drug candidate to block or alter the metabolic pathway leading to the reactive metabolite. tandfonline.com
In the case of nevirapine, toxicity, particularly skin rash and hepatotoxicity, has been linked to the formation of reactive metabolites, such as a quinone methide, which arises from the metabolism of the 12-methyl group. nih.govacs.org This has prompted research into strategies to reduce the formation of these reactive species.
One such strategy that has been explored is deuteration. By replacing the hydrogens on the 12-methyl group of nevirapine with deuterium (B1214612) (12-d3-NVP), the rate of oxidation at this position can be slowed due to the kinetic isotope effect. The intention is to reduce the formation of the 12-hydroxynevirapine precursor and the subsequent reactive quinone methide. nih.govnih.gov Interestingly, while this approach showed some promise in reducing skin rash in animal models, it also led to a metabolic shift, increasing the formation of other metabolites like 2-hydroxynevirapine and glutathione (B108866) conjugates. acs.org This highlights the complexity of altering metabolic pathways and the potential for unintended consequences.
Another approach is to design analogs that avoid the metabolic "hotspots" altogether. This involves a deep understanding of the structure-activity relationship (SAR) and the structure-metabolism relationship (SMR). Iterative cycles of chemical synthesis and metabolic screening can lead to the identification of drug candidates with a more favorable safety profile, without compromising pharmacological activity. uni.lu
Bioequivalence and Bioanalytical Considerations for Metabolites in Generic Drug Formulations
The advent of generic drug formulations necessitates rigorous bioequivalence (BE) studies to ensure that the generic product performs in the same manner as the innovator product. uni.lu Bioequivalence is generally established when the rate and extent of absorption of the active pharmaceutical ingredient (API) from the generic and reference products are not significantly different under similar experimental conditions. uni.lu
For drugs that are extensively metabolized, such as nevirapine, the pharmacokinetic profile of major or active metabolites may also be a relevant consideration in BE assessments. nih.gov While the primary focus is typically on the parent drug, regulatory guidelines, such as the ICH M13A guideline, suggest that in certain situations, the measurement of a primary active metabolite should also be considered. uni.lu This is particularly important if the formation of the metabolite could be influenced by differences in the formulation, which might not be apparent from measuring only the parent drug. uni.lu
In the context of nevirapine generics, several bioequivalence studies have been conducted. geneesmiddeleninformatiebank.nlnih.govmitoproteome.orgcbg-meb.nlnih.goveuropa.eu These studies typically compare the pharmacokinetic parameters of nevirapine, such as Cmax (maximum concentration) and AUC (area under the curve), between the generic and innovator products. While these studies have generally supported the bioequivalence of nevirapine generics, the role of its metabolites, including this compound, is an important bioanalytical consideration.
From a bioanalytical perspective, validated methods for the quantification of the drug and its relevant metabolites in biological matrices are crucial for BE studies. guidetopharmacology.orguni.lu For this compound, which is available as an analytical reference standard, its inclusion in method development and validation for generic drug studies can help ensure the specificity and accuracy of the analytical method for the parent drug, nevirapine. europa.eu The presence of metabolites in study samples necessitates that the analytical method for the parent drug is selective and free from interference from these metabolites. guidetopharmacology.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive technique used for the simultaneous quantification of nevirapine and its metabolites, including this compound.
Emerging Research Areas and Future Directions in 4 Carboxy Nevirapine Studies
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research
The fields of metabolomics and proteomics are proving to be invaluable in deepening the understanding of nevirapine (B1678648) metabolism and its consequences. By applying these "omics" technologies, researchers can simultaneously analyze a vast array of metabolites and proteins, offering a comprehensive snapshot of the metabolic processes at play.
An integrated approach using nuclear magnetic resonance (NMR) and mass spectrometry has been successfully employed to identify and quantify stable urinary metabolite biomarkers of nevirapine bioactivation in HIV-positive patients. nih.gov This metabolomics strategy led to the identification of two isomeric nevirapine mercapturates in patient urine, which were also found in rat bile and urine. nih.gov This highlights the power of metabolomics in discovering and validating biomarkers across species.
Proteomics, the large-scale study of proteins, is also crucial. The detection of covalent binding of radiolabeled nevirapine to both rat and human liver microsomal proteins in vitro, and to rat liver and plasma proteins in vivo, underscores the role of metabolic activation in nevirapine's effects. nih.govunl.pt Further research in this area, often termed "adductomics," aims to identify the specific proteins that are modified by reactive metabolites, which could serve as biomarkers for toxicity. acs.org The identification of nevirapine-albumin conjugates in patients provides a tangible link between metabolic activation and protein modification in a clinical setting. acs.org
Future research will likely involve more extensive use of these technologies to:
Identify a broader range of nevirapine metabolites, including those formed in minor pathways.
Elucidate the specific enzymes and proteins that interact with nevirapine and its metabolites.
Discover novel biomarkers that can predict patient-specific responses to nevirapine, including the risk of adverse reactions.
Computational Modeling and Simulation of 4-Carboxy Nevirapine Pharmacokinetics
Computational modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, has emerged as a powerful tool for predicting and understanding the complex pharmacokinetics of nevirapine and its metabolites, including this compound. These models integrate physiological and enzymatic data to simulate drug absorption, distribution, metabolism, and excretion in the body.
PBPK models have been developed for nevirapine to predict its pharmacokinetics in various populations, including pregnant women and their fetuses. nih.govresearchgate.net These models account for physiological changes during pregnancy and the induction of cytochrome P450 (CYP) enzymes like CYP3A4, CYP2B6, and CYP2D6, which are involved in nevirapine metabolism. nih.govresearchgate.net By incorporating data from ex vivo human placenta perfusion experiments, these models can predict fetal exposure to the drug. nih.govresearchgate.net
Furthermore, PBPK modeling has been used to investigate the impact of drug-drug interactions and ethnic variability on nevirapine pharmacokinetics. nih.gov For instance, models have been developed to simulate the effects of co-administering nevirapine with anti-tuberculosis drugs like rifampicin (B610482) and isoniazid, which can induce or inhibit metabolizing enzymes. nih.gov These simulations help in optimizing dosing regimens for different patient populations to maintain efficacy while minimizing toxicity. nih.gov
Future directions in this area include:
Developing more refined PBPK models that specifically incorporate the formation and elimination pathways of this compound.
Using these models to simulate the impact of genetic polymorphisms in metabolizing enzymes on the levels of this compound.
Integrating PBPK models with pharmacodynamic models to better predict the clinical consequences of altered metabolite concentrations.
Development of Novel and High-Throughput Analytical Platforms for Metabolite Detection
The accurate quantification of this compound and other metabolites is essential for pharmacokinetic studies and clinical monitoring. This has driven the development of advanced and high-throughput analytical methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous quantification of nevirapine and its various metabolites, including this compound, in biological matrices like plasma and hair. nih.govnih.govmdpi.com These methods offer high sensitivity and specificity, which is crucial given that many nevirapine metabolites are regioisomers with identical molecular weights. nih.gov The lower limit of quantification for this compound has been reported to be as low as 5.0 ng/mL in some assays. researchgate.net
Researchers are continually working to improve these methods. For instance, comparisons between different ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have been conducted to optimize sensitivity and minimize matrix effects, particularly for less polar compounds like nevirapine and its primary hydroxylated metabolites. mdpi.com
High-throughput screening (HTS) assays are also being developed to rapidly screen for compounds that may inhibit or induce nevirapine metabolism. preprints.org These assays are critical in the early stages of drug discovery to identify potential drug-drug interactions. jst.go.jp
Future advancements in this field may include:
The development of even more sensitive and rapid LC-MS/MS methods.
The creation of cost-effective, point-of-care tests for monitoring nevirapine and its metabolites in resource-limited settings. researchgate.net
The application of novel analytical techniques, such as high-resolution mass spectrometry, for the untargeted discovery of new nevirapine metabolites. acs.org
Exploration of Unforeseen Biological Activities or Biomarker Potential of this compound
While this compound is generally considered an inactive end-product of nevirapine metabolism, there is growing interest in exploring its potential, albeit limited, biological activities and its utility as a biomarker.
Studies have shown that this compound exhibits some, though significantly lower, inhibitory activity against HIV-1 reverse transcriptase compared to the parent drug, nevirapine. One study reported a 15.9% inhibition of HIV-RT by 4-carboxy-NVP at a concentration of 10 μM. acs.org This suggests that while it is not a potent antiretroviral agent, it is not entirely devoid of biological interaction.
Future research in this area should focus on:
Systematically evaluating the biological activity of this compound in various in vitro and in vivo models.
Investigating the correlation between this compound concentrations and the incidence of nevirapine-associated toxicities.
Exploring its potential as a biomarker for treatment adherence, in conjunction with the parent drug and other metabolites.
Global Health and Pharmacoeconomic Perspectives on Nevirapine Metabolite Research
Nevirapine has been a cornerstone of antiretroviral therapy in many resource-limited settings due to its low cost and efficacy. unl.pttandfonline.com However, the implementation of nevirapine-based regimens has significant pharmacoeconomic implications, particularly concerning the monitoring of drug levels and the management of adverse effects.
Monitoring for drug toxicity, such as the potentially fatal hepatic and skin reactions associated with nevirapine, also adds to the economic burden. oup.com Research into the metabolic basis of these toxicities, including the role of metabolites like this compound and its precursors, is crucial for developing safer and more cost-effective treatment strategies. For example, identifying patients at high risk for toxicity through genetic screening or biomarker monitoring could prevent costly adverse events. nih.gov
From a global health perspective, research into nevirapine metabolism is vital for:
Optimizing dosing in diverse populations, including children and pregnant women. nih.gov
Developing low-cost monitoring tools suitable for resource-poor settings. researchgate.netoup.com
Informing public health policies on the most effective and economically viable strategies for using nevirapine and other antiretrovirals.
Future research should continue to evaluate the cost-effectiveness of different monitoring strategies and explore how a deeper understanding of nevirapine's metabolic pathways can lead to more personalized and affordable HIV treatment on a global scale.
Q & A
Q. What protocols ensure ethical compliance in studies involving this compound’s preclinical testing?
- Methodological Answer : Obtain IACUC approval for animal studies, specifying euthanasia methods (e.g., CO asphyxiation) and humane endpoints. For human cell lines, verify IRB compliance and document provenance (e.g., ATCC authentication). Disclose conflicts of interest, including funding sources, in the acknowledgments section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
